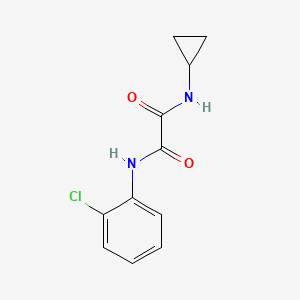
N-(2-chlorophenyl)-N'-cyclopropylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-cyclopropylethanediamide, commonly known as CP 47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. CP 47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Wissenschaftliche Forschungsanwendungen
CP 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is involved in the regulation of pain, appetite, mood, and memory. CP 47,497 has also been used to study the effects of cannabinoids on neuronal activity and synaptic plasticity.
Wirkmechanismus
CP 47,497 binds to the CB1 receptor in a similar manner as THC, the main psychoactive component of cannabis. It activates the receptor, leading to the release of neurotransmitters such as dopamine, serotonin, and GABA. This results in a variety of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, increase appetite, and improve mood. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP 47,497 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid agonists on specific physiological processes without the confounding effects of other neurotransmitters. However, one limitation is that CP 47,497 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Zukünftige Richtungen
There are many future directions for research involving CP 47,497. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the effects of CP 47,497 on the endocannabinoid system and its potential therapeutic applications.
Synthesemethoden
CP 47,497 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzonitrile with cyclopropylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOTUNHOMMHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
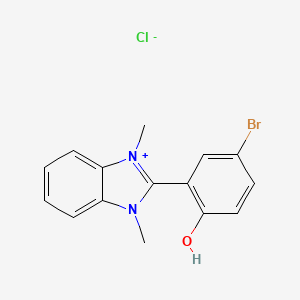
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)

![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
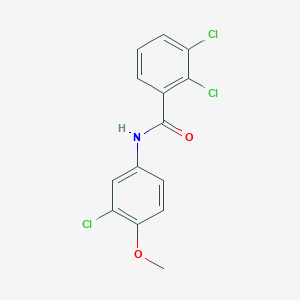
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
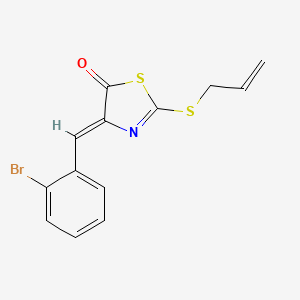
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
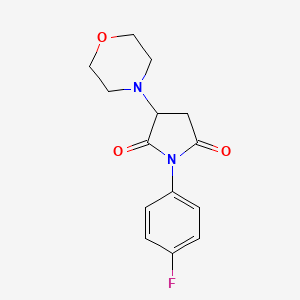
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)